Stannane, (butylthio)tripropyl-

Description

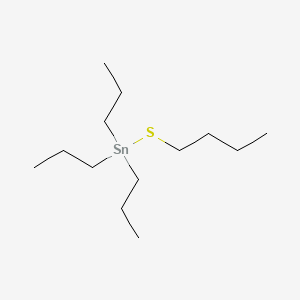

Stannane, (butylthio)tripropyl- (CAS: Not explicitly listed in evidence; synonyms include (butylthio)tripropylstannane) is an organotin compound with the molecular formula C₁₃H₃₀SSn and a molecular weight of 337.18 g/mol . Its structure features a central tin atom bonded to three propyl groups and a butylthio (-S-C₄H₉) moiety. Key properties include:

- Toxicity: Poisonous via intraperitoneal route (LD₅₀: 27 mg/kg in mice) .

- Decomposition: Emits toxic sulfur oxides (SOₓ) and tin fumes when heated .

- Exposure Limits: OSHA PEL and NIOSH REL set at 0.1 mg(Sn)/m³ (skin exposure risk noted) .

- Analytical quantification follows NIOSH Method 5504 for organotin compounds .

Properties

CAS No. |

67445-50-5 |

|---|---|

Molecular Formula |

C13H30SSn |

Molecular Weight |

337.2 g/mol |

IUPAC Name |

butylsulfanyl(tripropyl)stannane |

InChI |

InChI=1S/C4H10S.3C3H7.Sn/c1-2-3-4-5;3*1-3-2;/h5H,2-4H2,1H3;3*1,3H2,2H3;/q;;;;+1/p-1 |

InChI Key |

VZGDUYNWTLGCPK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCS[Sn](CCC)(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylthio)tripropylstannane typically involves the reaction of tripropylstannane with butylthiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydride. The reaction proceeds as follows:

Tripropylstannane+Butylthiol→(Butylthio)tripropylstannane

Industrial Production Methods

Industrial production of (Butylthio)tripropylstannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pressure, as well as the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(Butylthio)tripropylstannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It acts as a reducing agent in organic synthesis.

Substitution: The butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound itself is used as a reducing agent in the presence of catalysts such as palladium.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced organic compounds.

Substitution: Substituted organotin compounds.

Scientific Research Applications

(Butylthio)tripropylstannane has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and catalyst in organic synthesis.

Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Butylthio)tripropylstannane involves its ability to donate electrons and participate in redox reactions. The butylthio group enhances its reactivity by stabilizing the tin center, allowing it to effectively interact with various substrates. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by altering the redox state of the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Data for Organotin Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LD₅₀ (Route, Species) | Exposure Limits (mg(Sn)/m³) | Decomposition Products |

|---|---|---|---|---|---|---|

| Stannane, (butylthio)tripropyl- | C₁₃H₃₀SSn | 337.18 | Tripropyl, butylthio | 27 mg/kg (ip, mouse) | 0.1 (OSHA/NIOSH) | SOₓ, Sn fumes |

| Tripropyltin chloride | C₉H₂₁ClSn | 283.43 | Tripropyl, chloride | N/A | 0.1 (OSHA/NIOSH) | Cl⁻, Sn fumes |

| Triphenyltin chloride | C₁₈H₁₅ClSn | 385.50 | Triphenyl, chloride | N/A | 0.1 (OSHA/NIOSH) | Cl⁻, Sn fumes |

| Triisopropyltin chloride | C₉H₂₁ClSn | 283.44 | Triisopropyl, chloride | 12 mg/kg (iv, rat) | 0.1 (OSHA/NIOSH) | Cl⁻, Sn fumes |

| Tripropyltin acetate | C₁₁H₂₄O₂Sn | 303.02 | Tripropyl, acetate | N/A | 0.1 (OSHA/NIOSH) | Acetic acid, Sn fumes |

| Stannane, trimethylpropyl | C₆H₁₆Sn | 206.90 | Trimethyl, propyl | N/A | N/A | Sn fumes, hydrocarbons |

Structural and Functional Differences

- Substituent Effects :

- Butylthio Group : The sulfur-containing substituent in Stannane, (butylthio)tripropyl- may enhance its reactivity in thiol-mediated reactions or catalysis, contrasting with halide (e.g., Cl⁻) or oxygen-based (e.g., acetate) groups in analogues .

- Phenyl vs. Alkyl Groups : Triphenyltin derivatives (e.g., Triphenyltin chloride) exhibit higher molecular weights and steric hindrance, often correlating with increased environmental persistence and biocidal activity .

Regulatory and Industrial Context

- Exposure Limits: All organotin compounds here share the same OSHA/NIOSH limits (0.1 mg(Sn)/m³), emphasizing uniform regulatory caution for tin exposure .

- Applications: Chloride Derivatives (e.g., Tripropyltin chloride): Used as intermediates in organic synthesis or stabilizers in polymers . Acetate Derivatives (e.g., Tripropyltin acetate): Potential use in coatings or antifouling agents due to hydrolytic stability . Phenyl Derivatives (e.g., Triphenyltin hydroxide): Historically employed as fungicides and antifouling paints, now restricted in many regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.